Molecular Composition: Single Propionic Acid vs. All-Alkyl Etioporphyrins
Etioporphyrin IV acid possesses a unique elemental composition among etioporphyrin isomers. Relative to Etioporphyrin I (C32H38N4, MW 478.68), the acid variant adds one carbon, two hydrogens, and two oxygen atoms, corresponding to a propionic acid moiety (-CH₂CH₂COOH) replacing a single ethyl group at the pyrrole β-position . This results in a molecular weight increase of 44.0 Da (9.2% mass increment) and introduces an ionizable carboxyl group (predicted pKa ~4.8) absent in all other etio-isomers . This compositional shift is analytically resolvable by high-resolution mass spectrometry and fundamentally alters the compound's solubility, conjugation reactivity, and biological recognition profile.
Etio-I: C₃₂H₃₈N₄, 0× -COOH
ΔMW +44.0 Da (+9.2%)
| Evidence Dimension | Molecular formula and monoisotopic mass |
|---|---|
| Target Compound Data | C₃₃H₃₈N₄O₂; MW 522.68 g/mol; one propionic acid group |
| Comparator Or Baseline | Etioporphyrin I: C₃₂H₃₈N₄; MW 478.68 g/mol; zero carboxyl groups |
| Quantified Difference | ΔMW = +44.0 Da (+9.2%); gain of one -CH₂CH₂COOH, loss of one -CH₂CH₃ relative to Etio-I |
| Conditions | Elemental analysis and HRMS; structural assignment by IUPAC nomenclature: 3-(8,13,17-triethyl-3,7,12,18-tetramethyl-22,23-dihydroporphyrin-2-yl)propanoic acid |
Why This Matters
The single carboxyl group enables stoichiometrically defined, site-directed conjugation to carrier proteins—a prerequisite for reproducible hapten immunogen preparation—whereas all-alkyl etioporphyrins (I, II, III) cannot be directly coupled without prior chemical derivatization.
